molecular formula C11H10F3NO2 B12335431 5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

Cat. No.: B12335431
M. Wt: 245.20 g/mol
InChI Key: XEWLUIUJLIBKQK-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]morpholin-3-one is a chemical compound with the molecular formula C11H10F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]morpholin-3-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]morpholin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]morpholin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]morpholin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Trifluoromethyl)phenyl]morpholin-3-one is unique due to its specific combination of a trifluoromethyl group and a morpholinone structure.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]morpholin-3-one

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)

InChI Key

XEWLUIUJLIBKQK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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